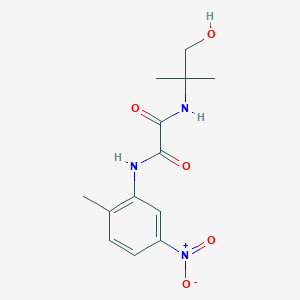

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as HMPAO, is a radiopharmaceutical agent used in medical imaging. It is a lipophilic molecule that is able to cross the blood-brain barrier and bind to the cerebral blood flow.

Applications De Recherche Scientifique

Oxidative Damage and Carcinogenicity Studies

Studies on similar compounds, such as 2-nitropropane, have explored their impact on oxidative DNA and RNA damage, offering insights into their carcinogenic mechanisms. For instance, 2-nitropropane, an industrial chemical, has been shown to significantly increase oxidative damage in liver nucleic acids in rats, suggesting a potential pathway for its hepatocarcinogenicity through the generation of reactive oxygen species or free radicals that damage nucleic acids (Fiala, Conaway, & Mathis, 1989). This type of research is crucial for understanding the molecular mechanisms of toxicity and carcinogenicity associated with certain chemicals, which could be relevant for assessing the safety and potential risks of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide.

Mechanistic Insights into Metabolic Processes

The metabolism of compounds similar to N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has been studied to elucidate their biological interactions and transformation pathways. For example, research on N-hydroxyphentermine oxidation by rat liver microsomes has contributed to understanding how these compounds are metabolized and the role of cytochrome P-450 in their oxidative processes (Sum & Cho, 1979). Such studies are valuable for predicting the metabolic fate of similar compounds in living organisms and their potential biological effects.

Synthesis and Application in Material Science

The development of novel synthetic methodologies and applications of related compounds in material science, such as the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement, highlights the potential for chemical innovation. These compounds have applications in creating new materials with specific properties (Mamedov et al., 2016). Research in this area can provide insights into how N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide might be utilized in the development of novel materials or chemical processes.

DNA Interaction and Antitumor Studies

Investigations into the interactions between similar compounds and DNA, as well as their antitumor activities, offer a basis for exploring the therapeutic potentials of chemicals. For instance, studies on Ni(II) complexes with Schiff base ligands, which include evaluations of DNA/protein interaction and cytotoxicity, demonstrate the relevance of structural chemistry in the development of potential anticancer agents (Yu et al., 2017). Such research may inform future studies on the biological activities and applications of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide in medical and therapeutic contexts.

Propriétés

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREIICLVAVTGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)

![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)

![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)

![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)

![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)

![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)

![2-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2686395.png)

![N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2686397.png)

![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)